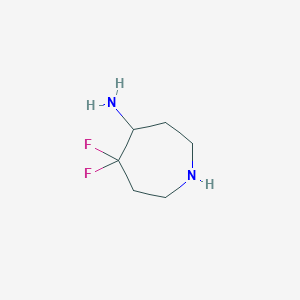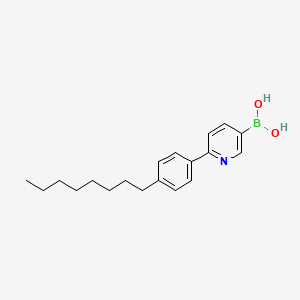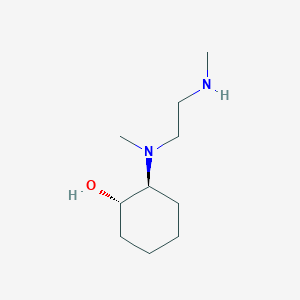
4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide is a nitrogen-rich compound that features both tetrazole and triazole rings These heterocyclic structures are known for their stability and versatility in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide typically involves the formation of the tetrazole and triazole rings followed by their coupling to a butanamide backbone. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrazole and triazole rings. These rings are then linked through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods are critical to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the rings.
Substitution: The hydrogen atoms on the tetrazole and triazole rings can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Its potential as a pharmacophore has been explored in the design of new drugs, particularly those targeting microbial infections and cancer.
Industry: The compound is investigated for its use in the production of high-energy materials and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole and triazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The compound may also act as a ligand, modulating the function of proteins and other macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole
- 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine
- 1-(3-azido-1H-1,2,4-triazol-5-yl)-1H-tetrazole
- 3-azido-1H-1,2,4-triazol-5-amine
Uniqueness
4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide is unique due to its specific combination of tetrazole and triazole rings linked to a butanamide backbone. This structure imparts distinct physicochemical properties, such as high thermal stability and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C7H10N8O |
|---|---|
Molekulargewicht |
222.21 g/mol |
IUPAC-Name |
4-(tetrazol-1-yl)-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C7H10N8O/c16-6(11-7-8-4-9-12-7)2-1-3-15-5-10-13-14-15/h4-5H,1-3H2,(H2,8,9,11,12,16) |
InChI-Schlüssel |
UINGGLNGTSZSKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=N1)NC(=O)CCCN2C=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358281.png)
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate](/img/structure/B13358287.png)

![3-[6-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358301.png)



![N~4~,N~4~'-dipropyl[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B13358326.png)
![3-[(Isopropylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358327.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358329.png)

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358350.png)
